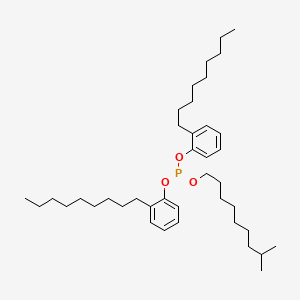

Isodecyl bis(nonylphenyl) phosphite

Description

Properties

CAS No. |

93843-06-2 |

|---|---|

Molecular Formula |

C40H67O3P |

Molecular Weight |

626.9 g/mol |

IUPAC Name |

8-methylnonyl bis(2-nonylphenyl) phosphite |

InChI |

InChI=1S/C40H67O3P/c1-5-7-9-11-13-17-21-29-37-31-23-25-33-39(37)42-44(41-35-27-19-15-16-20-28-36(3)4)43-40-34-26-24-32-38(40)30-22-18-14-12-10-8-6-2/h23-26,31-34,36H,5-22,27-30,35H2,1-4H3 |

InChI Key |

TWKPHFNTDDVUQB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1=CC=CC=C1OP(OCCCCCCCC(C)C)OC2=CC=CC=C2CCCCCCCCC |

Origin of Product |

United States |

Advanced Synthetic Routes and Precursor Chemistry of Isodecyl Bis Nonylphenyl Phosphite

Methodologies for Phosphite (B83602) Ester Synthesis: Academic Perspectives

The formation of the phosphorus-oxygen (P-O) bond is the cornerstone of phosphite ester synthesis. Academic research has explored various methodologies, primarily focusing on transesterification and direct phosphorylation, to achieve this transformation with high selectivity and under mild conditions.

Transesterification is a reversible process where the alcohol or phenol (B47542) group of a phosphite ester is exchanged by reacting it with a different alcohol or phenol. wikipedia.org This method is particularly useful for producing mixed alkyl/aryl phosphites. The general equilibrium for this reaction is as follows:

P(OR¹)₃ + 3 R²OH ⇌ P(OR²)₃ + 3 R¹OH

Research has focused on optimizing this process by shifting the equilibrium toward the desired product. A common and effective strategy is to use a starting phosphite with a low-boiling-point alcohol, such as trimethyl phosphite. By continuously removing the more volatile alcohol byproduct (e.g., methanol) via distillation, the reaction can be driven to completion. wikipedia.org Further research has explored catalytic approaches to accelerate the process, although many phosphite transesterifications can proceed thermally.

Table 1: Research Optimizations in Phosphite Transesterification

| Optimization Strategy | Description | Research Focus/Example |

| Volatile Byproduct Removal | The reaction is driven to completion by distilling off a low-boiling-point alcohol (e.g., methanol) from the reaction mixture. | Synthesis of higher-boiling point phosphites using trimethyl phosphite as a starting material. wikipedia.org |

| Catalysis | The use of catalysts to lower the activation energy and increase the reaction rate. | While less common for phosphites than for phosphates, the use of substoichiometric amounts of reagents like lithium bromide has been shown to be critical in the transesterification of related phosphate (B84403) esters, suggesting potential for phosphite systems. researchgate.net |

| Stoichiometric Control | Using a large excess of the desired alcohol to shift the equilibrium towards the product side. | A common industrial practice applicable to academic studies for maximizing conversion. |

Phosphorylation involves the direct formation of a P-O bond by reacting a phosphorus-containing reagent with an alcohol or phenol. Historically, this was achieved by reacting phosphorus trichloride (B1173362) (PCl₃) with three equivalents of an alcohol in the presence of a tertiary amine base to neutralize the HCl byproduct. wikipedia.org

PCl₃ + 3 ROH + 3 R₃N → P(OR)₃ + 3 R₃NH⁺Cl⁻

Modern academic research has focused on developing more refined, selective, and milder phosphorylation techniques. A significant advancement is the use of P(III) phosphitylating agents, such as phosphoramidites, which are less reactive than chlorophosphines and require activation by a weak acid. entegris.com This allows for greater control and selectivity, which is crucial in the synthesis of complex molecules. entegris.com

A highly efficient and innovative catalytic method involves the use of zinc(II) catalysts for the synthesis of phosphite diesters. nih.govrsc.org This approach allows for the consecutive, selective introduction of two different alcohol groups onto a phosphorus center using a readily available phosphonylation reagent, with trifluoroethanol as the only byproduct. nih.gov This method is notable for its high functional group tolerance and absence of additives, representing a significant refinement in academic synthesis. nih.govrsc.org

Table 2: Comparison of Modern Phosphorylation Techniques

| Technique | Phosphorus Reagent | Activator/Catalyst | Key Advantages | Reference |

| Phosphoramidite Method | Dialkyl N,N-diisopropylphosphoramidite | Weak Acid (e.g., Tetrazole) | High selectivity; moisture stability; tunable reactivity. | entegris.com |

| Catalytic Phosphonylation | Bis(2,2,2-trifluoroethyl) H-phosphonate | Zn(II) complexes (e.g., Zn(acac)₂) | High efficiency; mild, additive-free conditions; high functional group tolerance. | nih.govrsc.org |

| Iodine Catalysis | Not specified | Molecular Iodine (I₂) | Metal-free catalysis under mild conditions. | organic-chemistry.org |

Synthesis of Isodecyl bis(nonylphenyl) phosphite: Novel Approaches and Optimization Studies

The synthesis of a specific unsymmetrical phosphite like this compound is not widely detailed in dedicated publications. However, its synthesis is governed by the principles established for other mixed phosphites. The most direct route involves the stepwise reaction of phosphorus trichloride with two equivalents of nonylphenol followed by one equivalent of isodecyl alcohol, or another permutation of this sequence. The key challenge is controlling the stoichiometry and reaction conditions to prevent the formation of undesired symmetrical phosphites.

A common industrial approach for the synthesis of the closely related tris(nonylphenyl) phosphite (TNPP) involves reacting PCl₃ directly with an excess of nonylphenol. google.com This method drives the reaction to completion and minimizes residual chloride intermediates. google.com Applying this to an unsymmetrical phosphite would require a carefully controlled, stepwise addition of the nucleophiles (nonylphenol and isodecyl alcohol) to a phosphorus chloride precursor.

The synthesis is a non-elementary, series-parallel reaction. researchgate.net Starting from PCl₃, the reaction proceeds through chlorophosphite intermediates. The kinetics are significantly influenced by reaction temperature and the molar ratio of the reactants.

Effect of Temperature : Increasing the reaction temperature has a profound effect on the reaction rate constant (k). As shown in studies of TNPP synthesis, raising the temperature dramatically increases the rate of reaction and the final product yield. researchgate.net For instance, the yield of TNPP can increase from very low levels at 120°C to over 97% at higher temperatures. researchgate.netresearchgate.net

Effect of HCl Removal : The removal of the hydrogen chloride (HCl) byproduct, often achieved by sparging with an inert gas like nitrogen, shifts the equilibrium and enhances the reaction rate. researchgate.net

Table 3: Effect of Temperature on Reaction Rate Constant (k) for Tris(nonylphenyl) phosphite Synthesis

| Temperature (°C) | Rate Constant, k (lit/mol.hr) |

| 100 | 0.00835 |

| 150 | 0.0210 |

| 200 | 0.1381 |

| Data derived from kinetic studies on analogous phosphite synthesis. researchgate.net |

While the industrial synthesis of bulk phosphites often relies on thermal conditions and excess reactants, academic research has identified catalytic systems to improve efficiency and selectivity, which are directly applicable to producing a specialized molecule like this compound.

Amine Bases as Acid Scavengers : In the classic PCl₃ method, tertiary amines are used stoichiometrically to neutralize the HCl byproduct. While not a catalyst in the strictest sense, their role is crucial for allowing the reaction to proceed to completion, especially for alcohols that are sensitive to acid. wikipedia.org

Zinc(II) Catalysis : As a novel approach, zinc(II) complexes like Zn(acac)₂ have proven to be highly effective catalysts for the synthesis of unsymmetrical phosphite diesters from a phosphonylation reagent and two different alcohols. nih.govrsc.org This system operates under mild, additive-free conditions and would be an ideal research methodology for synthesizing this compound with high purity and control.

Characterization of Synthetic Intermediates and Byproducts in this compound Production

The synthesis of this compound from PCl₃ is a stepwise process, necessarily proceeding through stable but reactive intermediates. The identification of these intermediates and the resulting byproducts is critical for process monitoring and final product purification.

The primary intermediates are chlorophosphites, formed by the sequential replacement of chloride atoms on the phosphorus center.

Intermediate 1 : Nonylphenyl dichlorophosphite (from the reaction of 1 equivalent of nonylphenol with PCl₃).

Intermediate 2 : Di(nonylphenyl) chlorophosphite (from the reaction of a second equivalent of nonylphenol).

Intermediate 3 : Isodecyl(nonylphenyl) chlorophosphite (a possible intermediate depending on the addition sequence).

The main byproduct of the reaction between PCl₃ and alcohols/phenols is hydrogen chloride (HCl) . google.comresearchgate.net Inadequate removal of HCl can lead to side reactions and impurities. Other significant byproducts or residual materials can include:

Unreacted Precursors : Excess nonylphenol or isodecyl alcohol used to drive the reaction to completion. google.com

Symmetrical Phosphites : Tris(nonylphenyl) phosphite or triisodecyl phosphite, if reaction control is poor.

Hydrolysis Products : Phosphorous acid and the corresponding alcohol/phenol, which can form if the reaction mixture is exposed to moisture. winona.edu

Table 4: Intermediates and Byproducts in this compound Synthesis

| Compound Type | Chemical Name | Role/Origin |

| Intermediate | Nonylphenyl dichlorophosphite | First product of PCl₃ reacting with nonylphenol. |

| Intermediate | Di(nonylphenyl) chlorophosphite | Second product of PCl₃ reacting with nonylphenol. |

| Byproduct | Hydrogen Chloride (HCl) | Formed from the condensation of the hydroxyl group with a P-Cl bond. google.com |

| Byproduct | Tris(nonylphenyl) phosphite | Formed from lack of controlled, stepwise addition of alcohols. |

| Residual | Nonylphenol / Isodecyl Alcohol | Unreacted starting material, often used in excess. google.com |

| Side Product | Phosphorous Acid | Formed from the hydrolysis of phosphite intermediates or product. winona.edu |

Spectroscopic Methodologies for Intermediates (e.g., ³¹P NMR for reaction progress)

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is an indispensable tool for monitoring the synthesis of this compound. trilinkbiotech.comlcms.cz The ³¹P nucleus has a natural abundance of 100% and a wide chemical shift range, making it highly sensitive to the local electronic environment around the phosphorus atom. trilinkbiotech.com This sensitivity allows for the clear differentiation of the starting material (phosphorus trichloride), various chlorinated intermediates, the final phosphite product, and any oxidized phosphate impurities. trilinkbiotech.comlcms.cz

The synthesis typically proceeds via the sequential substitution of the chlorine atoms on phosphorus trichloride (PCl₃) with nonylphenoxide and isodecyloxide groups. Each step of this progression can be tracked by the appearance of new signals and the disappearance of others in the ³¹P NMR spectrum. The chemical shifts are highly dependent on the nature of the substituents (aryl, alkyl, chloro) attached to the P(III) center.

The reaction sequence can be visualized as follows:

Reactant: The starting material, phosphorus trichloride (PCl₃), exhibits a characteristic signal far downfield.

Intermediate Formation: As nonylphenol and isodecanol (B128192) are introduced, a series of phosphorochloridite intermediates are formed. These include species like nonylphenyl phosphorodichloridite, bis(nonylphenyl) phosphorochloridite, and isodecyl(nonylphenyl) phosphorochloridite. Each of these intermediates has a distinct ³¹P chemical shift.

Product Formation: The signal corresponding to the final product, this compound, will grow as the reaction proceeds towards completion. Its chemical shift is characteristic of a mixed triorgano phosphite.

Byproduct and Impurity Detection: The presence of unwanted side products, such as tris(nonylphenyl) phosphite or triisodecyl phosphite, can be identified by their unique signals. Furthermore, any oxidation of the P(III) species to P(V) phosphates, which can occur in the presence of trace oxygen or moisture, would result in signals appearing in a completely different region of the spectrum (typically much more upfield).

The table below outlines the representative ³¹P NMR chemical shifts for the key species involved in the synthesis. These values illustrate how an analyst can monitor the consumption of reactants and the formation of intermediates and the final product in real-time.

Table 1: Representative ³¹P NMR Chemical Shifts for Monitoring the Synthesis of this compound

| Compound Type | Specific Compound/Intermediate | Typical Chemical Shift (δ, ppm) Range |

|---|---|---|

| Reactant | Phosphorus Trichloride (PCl₃) | ~ +219 |

| Aryl Phosphorochloridite Intermediates | Nonylphenyl phosphorodichloridite | ~ +175 to +181 |

| Bis(nonylphenyl) phosphorochloridite | ~ +158 to +165 | |

| Mixed Phosphorochloridite Intermediate | Isodecyl(nonylphenyl) phosphorochloridite | ~ +165 to +175 |

| Final Product / Phosphite Byproducts | This compound | ~ +131 |

| Tris(nonylphenyl) phosphite | ~ +128 | |

| Phosphate Impurity (Oxidation Product) | Isodecyl bis(nonylphenyl) phosphate | ~ -5 to -15 |

Chromatographic Separation Techniques for Purity Assessment in Synthetic Research

Chromatographic techniques are crucial for assessing the purity of this compound, separating it from unreacted starting materials, intermediates, and other byproducts. semanticscholar.org High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this purpose due to the compound's low volatility and thermal sensitivity. chromatographyonline.comnih.gov

In a research context, an HPLC method would be developed to provide a high-resolution separation of all components in the final reaction mixture. The aromatic nonylphenyl groups in the target molecule and related impurities allow for sensitive detection using an ultraviolet (UV) detector. semanticscholar.org For more definitive identification, HPLC can be coupled with mass spectrometry (HPLC-MS). chromatographyonline.com

A typical purity assessment method would involve:

Sample Preparation: The crude product is dissolved in a suitable organic solvent, such as acetonitrile (B52724) or a mixture of hexane (B92381) and isopropanol.

Separation: The sample is injected into the HPLC system. A reversed-phase column, such as a C18 or phenyl column, is commonly used. semanticscholar.org A gradient elution program, where the mobile phase composition is changed over time, is often necessary to achieve a good separation of the highly hydrophobic phosphites from the more polar unreacted phenols. The mobile phase typically consists of a mixture of solvents like acetonitrile, methanol (B129727), and water. chromatographyonline.com

Detection and Quantification: As the components elute from the column, they pass through a UV detector. The resulting chromatogram shows peaks corresponding to each separated compound. The area of each peak is proportional to the concentration of that compound, allowing for the calculation of the purity of the main product and the relative amounts of each impurity.

The following table summarizes typical conditions for an HPLC method used in the purity assessment of organophosphite antioxidants like this compound.

Table 2: Illustrative HPLC Conditions for Purity Analysis of this compound

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatograph |

| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: Acetonitrile |

| B: Water | |

| Gradient Program | Start at 70% A, increase to 100% A over 20 minutes, hold for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detector | UV Absorbance at 270 nm |

| Injection Volume | 10 µL |

Mechanistic Studies of Isodecyl Bis Nonylphenyl Phosphite Reactivity and Degradation Pathways

Fundamental Mechanisms of Phosphite (B83602) Oxidation and Hydrolysis in Research

The primary antioxidant function of phosphite esters stems from their ability to undergo oxidation and hydrolysis, which neutralizes species that can degrade materials.

Phosphite antioxidants, including hindered aryl phosphites like Isodecyl bis(nonylphenyl) phosphite, are recognized as effective secondary antioxidants that primarily function by decomposing hydroperoxides. researchgate.net The fundamental reaction involves the phosphite reducing hydroperoxides (ROOH) to alcohols (ROH), in the process being oxidized to the corresponding phosphate (B84403). vinatiorganics.comnih.gov This sacrificial mechanism prevents the hydroperoxides from cleaving polymer backbones, thus preserving the material's integrity. vinatiorganics.com The general mechanism of action for phosphite antioxidants is their role as reducing agents that break oxidation chain reactions and neutralize peroxides. nih.gov

The primary reaction mechanism is a one-electron transfer process between the phosphite (P(OR)₃) and the hydroperoxide (ROOH), which results in the formation of a stable phosphate species (P(O)(OR)₂) and an alcohol (ROH). vinatiorganics.com In addition to hydroperoxide decomposition, some hindered aryl phosphites can also act as chain-breaking primary antioxidants by reacting with alkoxyl radicals. researchgate.net This dual functionality enhances their stabilizing performance. researchgate.net Phosphites can also exhibit synergistic effects when used with primary antioxidants like hindered phenols. researchgate.netvinatiorganics.com The phosphite can regenerate the active form of the phenolic antioxidant after it has been deactivated by scavenging a free radical. vinatiorganics.com

The efficiency of radical scavenging by phosphites is influenced by the nature of their organic substituents. vinatiorganics.com Alkyl phosphites are generally more reactive in scavenging hydroperoxides compared to aryl phosphites. life-trialkyl.eu However, increasing the steric hindrance of the ligands can improve hydrolytic stability, sometimes at the expense of reactivity. life-trialkyl.eu The nonylphenyl groups in this compound provide a balance between compatibility with polymer matrices and effective free-radical scavenging. vinatiorganics.com

The hydrolysis of phosphite esters is a significant degradation pathway, particularly in the presence of moisture and catalysts such as acids or bases. All phosphites are susceptible to hydrolysis, which can be problematic during storage and handling. life-trialkyl.eu The reaction generally proceeds through the cleavage of the P-O bond. nih.gov

Acid-Catalyzed Hydrolysis: In acidic conditions, the hydrolysis of phosphites is initiated by the protonation of the phosphorus atom or one of the ester oxygen atoms. chemistrysteps.comyoutube.comyoutube.com The protonation of the carbonyl oxygen is the first step in the acid-catalyzed hydrolysis of esters. youtube.com For phosphonates, which are structurally related, acid-catalyzed hydrolysis often occurs in two consecutive steps, with the cleavage of the second P-OC bond typically being the rate-determining step. researchgate.net Studies on dialkyl arylphosphonates have shown that the reaction follows pseudo-first-order kinetics for each step. jresm.org The rate of acid-catalyzed hydrolysis can be influenced by steric effects, although to a lesser extent than in base-catalyzed reactions. researchgate.net For some esters, particularly those with tertiary alkyl groups, the mechanism can proceed via an SN1 pathway involving the formation of a stable carbocation. chemistrysteps.com

Base-Catalyzed Hydrolysis: Base-catalyzed hydrolysis, or saponification, is generally a more straightforward and often faster process than acid-catalyzed hydrolysis. youtube.com The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the phosphorus atom, leading to a tetrahedral intermediate. youtube.com This is followed by the elimination of an alkoxide or aryloxide group. youtube.com The reaction is often irreversible because the resulting phosphonic or phosphoric acid is deprotonated by the base to form a salt. chemistrysteps.comyoutube.com The rate of base-catalyzed hydrolysis is significantly influenced by steric hindrance; for example, sterically hindered phosphinates hydrolyze much slower than less hindered ones. nih.gov In the case of dialkyl phosphonates, the methyl ester hydrolyzes much faster under basic conditions than the isopropyl ester. nih.gov

Specific kinetic data for the acid- and base-catalyzed hydrolysis of this compound are not extensively available in public literature. However, the principles governing the hydrolysis of other mixed alkyl-aryl phosphites can be applied. The presence of bulky nonylphenyl groups would be expected to influence the rate of hydrolysis due to steric hindrance around the phosphorus center.

Factors Influencing the Hydrolysis of Phosphite Esters

| Factor | Effect on Hydrolysis Rate | Mechanism |

|---|---|---|

| Acid Catalyst | Increases rate | Protonation of the phosphite, making it more susceptible to nucleophilic attack by water. chemistrysteps.comyoutube.comyoutube.com |

| Base Catalyst | Increases rate | Direct nucleophilic attack of hydroxide ion on the phosphorus center. youtube.com |

| Steric Hindrance | Decreases rate | Bulky substituents hinder the approach of the nucleophile (water or hydroxide) to the phosphorus atom. nih.gov |

| Electronic Effects | Variable | Electron-withdrawing groups on the aryl ring can increase the electrophilicity of the phosphorus atom, potentially increasing the hydrolysis rate. |

| Temperature | Increases rate | Provides the necessary activation energy for the reaction to proceed. |

| Water Concentration | Increases rate | Water is a reactant in the hydrolysis reaction. chemistrysteps.com |

Thermolytic and Photo-Oxidative Degradation Mechanisms of this compound

This compound can degrade under the influence of heat and light, particularly in the presence of oxygen. These degradation processes can alter its effectiveness as a stabilizer and lead to the formation of various byproducts.

The degradation of phosphite antioxidants leads to the formation of several transformation products. The primary degradation pathway for phosphites is oxidation to their corresponding phosphate esters. This conversion is a key part of their function as hydroperoxide decomposers. vinatiorganics.comnih.gov

For nonylphenyl-containing phosphites, such as tris(nonylphenyl) phosphite (TNPP), a common degradation product is nonylphenol. nih.gov This is a result of the hydrolysis of the ester linkages. Synthetic phenolic antioxidants and their transformation products have been detected in various environmental matrices and in humans. nih.gov The degradation of another common phosphite antioxidant, Irgafos 168, results in 2,4-di-tert-butylphenol (B135424) and tris(2,4-di-tert-butylphenyl)phosphate.

Given the structure of this compound, its degradation is expected to yield a mixture of products resulting from both the oxidation of the phosphite to a phosphate and the hydrolysis of the ester bonds. Advanced analytical techniques such as chromatography coupled with mass spectrometry (e.g., HPLC-MS) are instrumental in identifying these degradation products.

Potential Degradation Products of this compound

| Potential Degradation Product | Formation Pathway |

|---|---|

| Isodecyl bis(nonylphenyl) phosphate | Oxidation of the phosphite group. |

| Nonylphenol | Hydrolysis of the P-O-nonylphenyl bond. nih.gov |

| Isodecanol (B128192) | Hydrolysis of the P-O-isodecyl bond. |

| (Nonylphenyl) phosphonic acid | Further hydrolysis of intermediate products. |

| Phosphoric acid | Complete hydrolysis of the phosphite ester. |

Environmental factors play a significant role in the decomposition of phosphite antioxidants. The stability of these compounds is affected by temperature, humidity, and exposure to light.

Temperature: High temperatures, especially those encountered during polymer processing, accelerate the degradation of phosphites. researchgate.net Thermal degradation can occur in the presence or absence of oxygen. In an inert atmosphere, thermolysis may lead to rearrangements or cleavage of the P-O bonds. In the presence of oxygen, thermo-oxidative degradation is the dominant pathway, leading to the formation of phosphates and other oxidation products.

Light (Photo-oxidation): Exposure to UV light can initiate and accelerate the oxidation of phosphites. Photo-oxidation involves the formation of radical species that can attack the phosphite molecule, leading to its degradation. For some phosphites, UV irradiation is a significant factor in their decomposition, leading to the formation of phenolic byproducts.

Humidity: As discussed in section 3.1.2, moisture can lead to the hydrolysis of phosphites. The combination of high humidity and elevated temperatures can significantly increase the rate of hydrolytic degradation. life-trialkyl.eu The hydrolytic stability of phosphites is a critical performance parameter, with aryl phosphites generally showing better resistance to hydrolysis than alkyl phosphites. life-trialkyl.eu

The specific decomposition pathway of this compound will be a function of the interplay of these environmental factors. For instance, in a hot and humid environment, hydrolysis is likely to be a major degradation route, while in a dry, high-temperature processing environment, thermo-oxidative degradation will be more prominent.

Reaction Kinetics and Thermodynamics of this compound in Complex Matrices

The performance of this compound as a stabilizer is intrinsically linked to its reaction kinetics and thermodynamics within the matrix it is designed to protect, such as a polymer.

The primary role of phosphite stabilizers in polymers is to provide stability during melt processing at high temperatures. researchgate.net They achieve this by reacting with hydroperoxides that are formed due to thermal and shear stress. The kinetics of this stabilization process are complex and depend on several factors, including the concentration of the phosphite, the concentration of hydroperoxides, the temperature, and the nature of the polymer matrix.

Kinetic models have been developed to simulate the thermal oxidation of polyethylene (B3416737) stabilized with phosphite antioxidants. researchgate.net These models often incorporate the diffusion of the stabilizer and its reaction products within the polymer. The rate of conversion of phosphite to phosphate can be used as a measure of its activity in a model system. life-trialkyl.eu Generally, the stabilizing effect of phosphites in polymers increases with their concentration. researchgate.net

Detailed studies on the reaction kinetics and thermodynamics of this compound in specific complex matrices are not widely found in the public domain and are often considered proprietary information by manufacturers. However, the general principles of antioxidant action in polymers provide a framework for understanding its behavior.

Kinetic Modeling of Phosphite Reactions in Polymer Systems

The primary antioxidant function of phosphite esters, including this compound, is the decomposition of hydroperoxides (ROOH) that are formed during the auto-oxidation of polymers. vinatiorganics.com This process prevents the cleavage of hydroperoxides into highly reactive alkoxy (RO•) and hydroxy (•OH) radicals, which would otherwise propagate polymer degradation. vinatiorganics.com The general reaction mechanism involves the oxidation of the phosphite to a phosphate: vinatiorganics.com

P(OR)₃ + ROOH → P(O)(OR)₂ + ROH

Kinetic models often assume a homogeneous distribution of the antioxidant within the polymer and an excess of oxygen. energiforsk.se The rate of the antioxidant consumption can be described by kinetic equations that consider the reactions with various radical species and hydroperoxides.

A simplified kinetic model can be represented by a set of elementary reactions. For instance, in polypropylene, the stabilization mechanism involves the following key steps:

Initiation: Polymer (PH) degradation starts with the formation of alkyl radicals (P•). PH → P•

Propagation: Alkyl radicals react with oxygen to form peroxy radicals (POO•), which then abstract hydrogen from the polymer to form hydroperoxides (POOH). P• + O₂ → POO• POO• + PH → POOH + P•

Hydroperoxide Decomposition (uncatalyzed): POOH → PO• + •OH

Hydroperoxide Decomposition (catalyzed by phosphite): POOH + P(OR)₃ → PO• + P(O)(OR)₃

The rate constants for these reactions are crucial for building a comprehensive kinetic model. While experimental determination for every specific phosphite is rare, computational methods like Density Functional Theory (DFT) are increasingly used to predict the reactivity and thermochemical data of antioxidants. researchgate.netnih.govmdpi.comnih.gov These studies can provide estimates for bond dissociation energies and activation barriers for the key reaction steps.

For a closely related compound, tris(nonylphenyl) phosphite (TNPP), the synthesis reaction from phosphorus trichloride (B1173362) and nonylphenol has been modeled as a second-order bimolecular reaction. While this pertains to its formation rather than its antioxidant action, it provides an example of kinetic analysis for this class of compounds.

Below is a representative data table with hypothetical, yet plausible, kinetic parameters for the reaction of a generic phosphite antioxidant in a polymer system, based on typical values found in literature for similar systems.

| Parameter | Symbol | Value | Units |

| Rate constant for reaction with peroxy radicals | kperoxy | 1.0 x 10³ - 1.0 x 10⁵ | M⁻¹s⁻¹ |

| Rate constant for hydroperoxide decomposition | khydroperoxide | 1.0 x 10² - 1.0 x 10⁴ | M⁻¹s⁻¹ |

| Activation Energy for reaction with peroxy radicals | Ea,peroxy | 30 - 50 | kJ/mol |

| Activation Energy for hydroperoxide decomposition | Ea,hydroperoxide | 40 - 60 | kJ/mol |

Note: The values in this table are illustrative and represent a typical range for phosphite antioxidants in polyolefins. Actual values for this compound may vary.

Thermodynamic Analysis of this compound Stability

The thermodynamic stability of this compound is a critical factor determining its shelf-life, handling requirements, and performance at elevated processing temperatures. The two primary degradation pathways are hydrolysis and thermal decomposition.

Hydrolytic Stability:

Phosphite esters are susceptible to hydrolysis, which can be catalyzed by acidic or basic impurities and moisture. The hydrolysis of this compound would lead to the formation of isodecanol, nonylphenol, and phosphorous acid. This reaction is generally undesirable as it consumes the active antioxidant and can lead to the formation of byproducts that may be corrosive or have a plasticizing effect on the polymer.

The general hydrolysis reaction can be represented as: P(OR)₂(OR') + H₂O → P(OH)(OR)₂(OR') (unstable) → (RO)₂(R'O)P=O + H₂

The thermodynamic favorability of hydrolysis can be assessed by the Gibbs free energy change (ΔG) of the reaction. While specific thermodynamic data for this compound is scarce, the hydrolysis of phosphites is generally a spontaneous process (ΔG < 0) under ambient conditions if moisture is present. The rate of hydrolysis, however, is highly dependent on the steric hindrance around the phosphorus atom. The bulky nonylphenyl and isodecyl groups in this compound are expected to confer a degree of hydrolytic stability compared to less hindered phosphites.

Thermal Stability:

At the high temperatures encountered during polymer processing (e.g., extrusion, injection molding), thermal degradation of the phosphite can occur. The degradation products can include volatile compounds and species that may cause discoloration of the polymer.

Thermogravimetric analysis (TGA) is a common technique used to assess the thermal stability of additives. It measures the weight loss of a substance as a function of temperature. The onset temperature of decomposition is a key parameter obtained from TGA, indicating the temperature at which significant degradation begins. For high-performance phosphite antioxidants, this temperature is typically well above the normal processing temperatures of most commodity plastics.

The thermodynamics of thermal decomposition can be characterized by the enthalpy (ΔH) and entropy (ΔS) of decomposition. These values can be used to calculate the Gibbs free energy of decomposition (ΔG = ΔH - TΔS) and predict the temperature at which decomposition becomes spontaneous.

A representative table of thermodynamic parameters related to the stability of a generic phosphite antioxidant is provided below. These values are illustrative and intended to provide a general understanding.

| Parameter | Symbol | Illustrative Value | Units |

| Enthalpy of Hydrolysis | ΔHhydrol | -20 to -40 | kJ/mol |

| Gibbs Free Energy of Hydrolysis | ΔGhydrol | < 0 (spontaneous) | kJ/mol |

| Onset Temperature of Thermal Decomposition (in N₂) | Tonset | > 250 | °C |

| Enthalpy of Decomposition | ΔHdecomp | 100 - 200 | kJ/mol |

Note: These thermodynamic values are generalized for phosphite antioxidants and may not represent the exact values for this compound. The actual stability is highly dependent on the specific polymer matrix and processing conditions.

Advanced Analytical Methodologies for Isodecyl Bis Nonylphenyl Phosphite Research

Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis in Research

Spectroscopy is the cornerstone of molecular characterization, providing fundamental insights into the atomic and molecular structure of Isodecyl bis(nonylphenyl) phosphite (B83602).

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organophosphorus compounds. For Isodecyl bis(nonylphenyl) phosphite, a combination of ³¹P, ¹H, and ¹³C NMR experiments provides a complete picture of the molecular architecture.

³¹P NMR Spectroscopy: As phosphorus is the central heteroatom, ³¹P NMR is the most direct technique for characterizing phosphites. mdpi.com The phosphorus-31 nucleus is 100% naturally abundant and offers high sensitivity. mdpi.com The chemical shift (δ) is highly sensitive to the electronic environment of the phosphorus atom. For trivalent phosphites (P(III)), signals typically appear in a broad downfield region. In the case of this compound, the phosphorus atom is bonded to one isodecyl-oxy group and two nonylphenyl-oxy groups. Its chemical shift is expected to be in the characteristic range for trialkyl/triaryl phosphites. Research on the closely related tris(nonylphenyl)phosphite (TNPP) shows that its hydrolysis product, bis(nonylphenyl) phosphite, exhibits a ³¹P signal around δ = 117 ppm. researchgate.net The parent TNPP signal appears at slightly different shifts, indicating that the substitution of one nonylphenyl group with an isodecyl group will result in a distinct but similar chemical shift. The oxidation of the phosphite to its corresponding phosphate (B84403) (P(V)) would cause a significant upfield shift to approximately δ = -13 ppm. researchgate.net This makes ³¹P NMR an excellent method for monitoring the oxidative stability of the compound.

¹H and ¹³C NMR Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the organic moieties attached to the phosphorus center—the isodecyl and nonylphenyl groups.

¹H NMR: The spectrum would be complex but would feature distinct regions. Aromatic protons on the nonylphenyl groups would appear downfield (typically δ = 6.8-7.5 ppm). The aliphatic protons of the isodecyl and nonyl chains would appear upfield (δ = 0.8-1.6 ppm), with the characteristic signals for methyl (CH₃) and methylene (B1212753) (CH₂) groups. The protons on the methylene group directly attached to the oxygen atom (—CH₂—O—P) in the isodecyl group would show a specific multiplet structure due to coupling with both adjacent protons and the ³¹P nucleus (³JHP coupling).

¹³C NMR: The ¹³C spectrum complements the ¹H data. It would show aromatic carbon signals in the δ = 120-150 ppm range. The aliphatic carbons of the isodecyl and nonyl groups would be found in the upfield region (δ = 14-40 ppm). The carbon atoms directly bonded to oxygen (C-O-P) would exhibit coupling to the phosphorus nucleus (²JCP), providing definitive evidence for the connectivity.

| Nucleus | Expected Chemical Shift Range (δ, ppm) | Key Structural Information |

| ³¹P | 115 - 130 | Confirms P(III) oxidation state; sensitive to substituents. |

| ¹H | 6.8 - 7.5 | Aromatic protons of nonylphenyl groups. |

| 3.5 - 4.2 | Isodecyl —CH₂—O—P protons (coupled to ³¹P). | |

| 0.8 - 1.6 | Aliphatic protons of isodecyl and nonyl chains. | |

| ¹³C | 145 - 155 | Aromatic carbons attached to oxygen (C-O-P). |

| 120 - 130 | Other aromatic carbons. | |

| 60 - 70 | Isodecyl —CH₂—O—P carbon (coupled to ³¹P). | |

| 14 - 40 | Aliphatic carbons of isodecyl and nonyl chains. |

This table presents expected chemical shift ranges based on typical values for similar functional groups in related phosphite compounds.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are used to identify characteristic functional groups present in this compound.

P-O-C Linkages: The key functional groups are the phosphite P-O-Ar and P-O-Alkyl bonds. The P-O-C stretching vibrations typically appear in the fingerprint region of the IR spectrum, generally between 900 and 1100 cm⁻¹. The aryl P-O stretch (P-O-C₆H₄) is often observed around 910-970 cm⁻¹, while the alkyl P-O stretch is at a higher frequency.

Aromatic and Aliphatic C-H Bonds: The spectra will be dominated by bands corresponding to the numerous C-H bonds. Aromatic C-H stretching vibrations are found above 3000 cm⁻¹ (e.g., 3030-3080 cm⁻¹). Aliphatic C-H stretching from the isodecyl and nonyl groups will appear just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

Aromatic C=C Bonds: Stretching vibrations of the benzene (B151609) rings in the nonylphenyl groups produce characteristic bands in the 1450-1600 cm⁻¹ region.

Hydrolysis Monitoring: Attenuated Total Reflectance (ATR)-FTIR is particularly useful for monitoring the degradation of phosphites. life-trialkyl.eu Hydrolysis of the phosphite ester can lead to the formation of P-OH groups (from phosphorous acid) or phenolic O-H groups, which would introduce a broad absorption band in the 3200-3600 cm⁻¹ region.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3030 - 3080 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| P-O-Aryl Stretch | 910 - 970 | IR |

| P-O-Alkyl Stretch | 1000 - 1050 | IR |

| P=O Stretch (Oxidized form) | 1250 - 1310 | IR |

This table presents expected vibrational frequencies for the functional groups within this compound.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for studying its fragmentation pathways, which helps to confirm its structure. When coupled with a chromatographic separation technique (like LC-MS or GC-MS), it is also used to identify adducts and degradation products.

For a large, relatively non-volatile molecule like this compound, soft ionization techniques are preferred to keep the molecule intact and observe the molecular ion. Atmospheric Pressure Chemical Ionization (APCI) is a suitable technique, as demonstrated in the analysis of the related compound tris(nonylphenyl)phosphite (TNPP). researchgate.netnih.gov

The fragmentation of the molecular ion in the mass spectrometer would likely proceed through the cleavage of the P-O bonds, which are the most labile. Expected fragmentation pathways include:

Loss of the isodecyl group to give the [M - C₁₀H₂₁]⁺ fragment.

Loss of an isodecyloxy radical to give the [M - OC₁₀H₂₁]⁺ fragment.

Loss of a nonylphenyl group to give the [M - C₁₅H₂₃]⁺ fragment.

Loss of a nonylphenoxy radical to give the [M - OC₁₅H₂₃]⁺ fragment.

Cleavage to form ions corresponding to the protonated hydrolysis products, such as nonylphenol and isodecanol (B128192).

Analysis by tandem mass spectrometry (MS/MS) would involve selecting the molecular ion (or a primary fragment ion) and subjecting it to collision-induced dissociation (CID) to generate a second generation of fragments. This provides unambiguous structural confirmation.

Chromatographic Separations in this compound Research

Chromatographic methods are essential for separating this compound from reactants, byproducts, and degradation products, allowing for its quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) is the primary technique for analyzing the purity of this compound and for profiling its non-volatile degradants. Given its lipophilic nature, reversed-phase HPLC is the method of choice.

A typical HPLC method would involve:

Column: A C18 or C8 stationary phase.

Mobile Phase: A gradient elution using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water.

Detector: A UV detector set to a wavelength where the nonylphenyl groups absorb (e.g., ~270 nm). For more selective and sensitive analysis, an MS detector is used (LC-MS). researchgate.netnih.gov

HPLC can effectively separate the main component from potential impurities such as:

Tris(nonylphenyl) phosphite (TNPP) and Diisodecyl nonylphenyl phosphite (impurities from synthesis).

Nonylphenol and Isodecanol (hydrolysis products). canada.ca

Isodecyl bis(nonylphenyl) phosphate (the oxidation product).

| Parameter | Typical Condition | Purpose |

| Technique | Reversed-Phase HPLC | Separation of non-polar to moderately polar compounds. |

| Stationary Phase | C18 (Octadecyl silane) | Provides hydrophobic interactions for retention. |

| Mobile Phase | Acetonitrile / Water Gradient | Allows for the elution of compounds with a wide range of polarities. |

| Detector | UV (270 nm) or Mass Spectrometry (MS) | UV for detection of aromatic rings; MS for identification and quantification. |

Gas Chromatography (GC) is well-suited for the analysis of volatile and semi-volatile byproducts or degradation products associated with this compound. The phosphite itself generally has too high a boiling point to be analyzed directly by GC without decomposition. However, GC is the ideal method for quantifying volatile compounds like phenol (B47542), nonylphenol, and isodecanol, which are potential reactants or hydrolysis products. canada.camdpi.com

A GC-MS method for analyzing these byproducts would typically use a non-polar or mid-polar capillary column (e.g., DB-5ms). mdpi.com The mass spectrometer detector allows for positive identification of the eluted compounds by comparing their mass spectra to library data.

For certain analyses, derivatization may be employed to increase the volatility and thermal stability of analytes. For example, the phenolic hydroxyl group of nonylphenol can be silylated to produce a more volatile derivative, improving its chromatographic peak shape and detection limits. Analysis of the corresponding phosphate oxidation products can also be achieved by GC, often using a phosphorus-selective detector like a Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity and selectivity. dguv.de

Hyphenated Analytical Techniques for this compound System Characterization

Hyphenated techniques provide a powerful toolkit for the detailed analysis of complex chemical systems containing this compound. intertek.com By combining a separation technique with a spectroscopic detection method, it is possible to separate the analyte from a mixture and obtain detailed structural information in a single analysis. intertek.com

GC-MS and LC-MS for Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for the analysis of polymer additives like this compound. intertek.comnih.gov These techniques are routinely employed to identify and quantify additives in polymer formulations, as well as to study their migration and degradation products. intertek.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. nih.gov For the analysis of this compound, the sample, typically extracted from a polymer matrix, is injected into the gas chromatograph. The compound is volatilized and separated from other components based on its boiling point and interaction with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a chemical fingerprint.

Pyrolysis-GC/MS is a variation of this technique where the polymer sample is heated to a high temperature in an inert atmosphere, causing it to decompose into smaller, volatile fragments characteristic of the original polymer and its additives. d-nb.inforesearchgate.net This method is particularly useful for analyzing additives directly in the polymer without prior extraction. d-nb.info

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is highly effective for the analysis of non-volatile and thermally unstable compounds, which is often the case for complex phosphite antioxidants and their degradation products. intertek.com An analytical procedure developed for the closely related compound, tris(nonylphenyl)phosphite (TNPP), demonstrates the utility of LC-MS/MS (tandem mass spectrometry) for this class of compounds. nih.gov In this approach, the phosphite is first extracted from the polymer. The extract is then introduced into the liquid chromatograph for separation. The eluent from the LC column is then passed into the mass spectrometer.

For phosphite analysis, Atmospheric Pressure Chemical Ionization (APCI) is often an effective ionization source. nih.gov Following ionization, tandem mass spectrometry (MS/MS) can be used for highly selective and sensitive quantification by monitoring specific parent-to-daughter ion transitions. Furthermore, LC-MS can be used to analyze the degradation products of this compound, such as nonylphenols, often using an Electrospray Ionization (ESI) source. nih.gov

A study on TNPP in food packaging materials highlights a two-step LC-MS/MS procedure: first, quantifying the intact phosphite using APCI-MS/MS, and second, after acidic treatment of the extract to hydrolyze the phosphite, quantifying the released 4-nonylphenol (B119669) using ESI-MS/MS. nih.gov This comprehensive approach allows for the characterization of both the original additive and its key degradation products. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of a Structurally Similar Phosphite Antioxidant (Tris(nonylphenyl)phosphite)

| Parameter | Setting for Phosphite Analysis | Setting for Nonylphenol Analysis |

| Chromatography | Reverse-Phase C8 or C18 column | Reverse-Phase C8 or C18 column |

| Mobile Phase | Gradient of methanol (B129727) and water | Gradient of methanol and water |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) | Electrospray Ionization (ESI) |

| Polarity | Positive or Negative Ion Mode | Negative Ion Mode |

| Detection Mode | Tandem Mass Spectrometry (MS/MS) | Tandem Mass Spectrometry (MS/MS) |

| This table is based on methodologies developed for tris(nonylphenyl)phosphite and is representative of the likely conditions for this compound analysis. nih.gov |

Thermal Analysis Coupled with Spectrometry (e.g., TGA-FTIR, DSC-MS) for Degradation Research

The thermal stability and decomposition pathway of this compound are critical parameters influencing its performance as a polymer stabilizer. Hyphenated thermal analysis techniques provide detailed insights into these characteristics.

Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy (TGA-FTIR)

TGA-FTIR combines a thermogravimetric analyzer with an FTIR spectrometer. The TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, revealing its thermal stability and decomposition profile. researchgate.net Simultaneously, the gaseous products evolved during decomposition are transferred to the FTIR spectrometer, which identifies them based on their infrared absorption spectra. researchgate.net

When analyzing a polymer containing this compound, the TGA curve would indicate the temperatures at which the additive and the polymer degrade. The FTIR data, often presented as a Gram-Schmidt plot showing the total evolved gas intensity over time, would highlight the temperature ranges of maximum gas evolution. researchgate.net By analyzing the FTIR spectra at specific temperatures, the chemical nature of the evolved gases can be determined. For this compound, one would expect to identify degradation products such as nonylphenol, isodecanol, and various hydrocarbon fragments.

Differential Scanning Calorimetry-Mass Spectrometry (DSC-MS)

DSC-MS couples a differential scanning calorimeter with a mass spectrometer. DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, providing information on thermal transitions such as melting, crystallization, and glass transitions. nitk.ac.in By coupling the DSC to an MS, the gases evolved during these thermal events can be identified in real-time. This can be particularly useful for distinguishing between different degradation processes that may occur at similar temperatures but involve different chemical reactions. For instance, the endothermic or exothermic nature of the degradation of this compound within a polymer matrix could be correlated with the evolution of specific molecular fragments detected by the mass spectrometer.

Table 2: Expected Decomposition Products of this compound in Thermal Analysis

| Evolved Gas | Potential Source | Analytical Signature |

| Nonylphenol | Cleavage of the P-O-Aryl bond | Characteristic aromatic and phenolic peaks in FTIR; specific m/z in MS. |

| Isodecanol | Cleavage of the P-O-Alkyl bond | Characteristic C-O and O-H stretching in FTIR; specific m/z in MS. |

| Isodecene | Elimination reaction from the isodecyl group | Alkene-specific peaks in FTIR; corresponding m/z in MS. |

| Phosphorous Oxides | Oxidation of the phosphite center | P-O and P=O stretching bands in FTIR; corresponding m/z in MS. |

| Carbon Dioxide | Complete oxidation of organic fragments | Strong absorption around 2350 cm⁻¹ in FTIR; m/z of 44 in MS. |

| This table represents a hypothetical summary of expected degradation products based on the chemical structure of this compound and general degradation mechanisms of phosphite antioxidants. |

Research Applications and Fundamental Studies Involving Isodecyl Bis Nonylphenyl Phosphite

Investigation of Isodecyl bis(nonylphenyl) phosphite (B83602) in Polymer Stabilization Research

As a secondary antioxidant, isodecyl bis(nonylphenyl) phosphite plays a crucial role in protecting polymeric materials from degradation, particularly during high-temperature processing and over their service life.

During the melt processing of polymers like polyolefins, the combination of high temperatures and mechanical shear in the presence of oxygen generates hydroperoxides (ROOH). These hydroperoxides are unstable and decompose to form highly reactive radicals that initiate polymer chain scission and crosslinking, leading to a loss of mechanical properties and an undesirable change in melt viscosity.

This compound functions as a hydroperoxide decomposer. uvabsorber.com It effectively neutralizes these harmful intermediates by reducing them to stable, non-radical products, primarily alcohols. In this process, the phosphite itself is oxidized to a phosphate (B84403). This sacrificial mechanism is highly efficient at the elevated temperatures typical of polymer extrusion and molding. uvabsorber.comamfine.com By preventing the proliferation of radicals, the phosphite helps to maintain the polymer's molecular weight, minimize changes in melt flow, and reduce discoloration. amfine.com

The primary stabilization reaction can be represented as: P(OR)₃ + ROOH → P(O)(OR)₃ + ROH

Research comparing various phosphite stabilizers has shown that their effectiveness is linked to their chemical structure, which influences reactivity, hydrolytic stability, and compatibility with the polymer matrix. life-trialkyl.eu The presence of bulky alkylphenyl groups, such as nonylphenyl, and the isodecyl group contributes to good compatibility within non-polar polymers like polyethylene (B3416737) and polypropylene.

A comparative study on the stabilization of polylactide (PLA) demonstrated that phosphites like tris(nonylphenyl) phosphite (TNPP), a closely related compound, can effectively eliminate molecular weight loss during processing. researchgate.net The stabilizing effect is attributed to the phosphite's ability to react with hydroperoxides formed during thermal treatment. researchgate.net

Table 1: Effect of Phosphite Stabilizer on Polymer Melt Flow Index (MFI) This table illustrates the typical effect of a phosphite stabilizer on the melt flow index of a polymer after multiple extrusion passes. A stable MFI indicates less degradation.

| Extrusion Passes | Polymer without Stabilizer (g/10 min) | Polymer with Phosphite Stabilizer (g/10 min) |

| 1 | 2.0 | 2.1 |

| 3 | 3.5 | 2.2 |

| 5 | 5.8 | 2.3 |

Note: Data is illustrative, based on typical performance trends described in polymer stabilization literature.

While most effective during high-temperature processing, phosphite stabilizers like this compound also contribute to the long-term thermal stability of polymers. amfine.comgoogle.com The oxidative degradation of polymers is an ongoing process, even at ambient or moderately elevated service temperatures. Oxygen attack, accelerated by heat and light, leads to the formation of hydroperoxides, causing the material to become brittle and discolored over time. acs.org

The same hydroperoxide-decomposing mechanism active during melt processing continues during the polymer's service life. By continuously scavenging hydroperoxides, the phosphite helps to prevent the auto-accelerating cycle of oxidation. vinatiorganics.com However, the performance of phosphites in this role is dependent on their resistance to hydrolysis. life-trialkyl.eu Hydrolysis of the phosphite ester can occur in the presence of moisture, potentially reducing its effectiveness and forming byproducts. life-trialkyl.eu For this reason, research has focused on developing phosphites with improved hydrolytic stability for demanding long-term applications. mdpi.com

Studies on related phosphites in polyamides have shown that they can retard the accumulation of carbonyl groups (a marker of oxidation) and molecular degradation during thermal aging. mdpi.com The conversion of the phosphite to its more stable phosphate form during initial processing also plays a role, as the resulting phosphate is very stable and does not detract from the polymer's properties. life-trialkyl.eu

In commercial applications, this compound is rarely used alone. It is typically part of a stabilizer package that includes primary antioxidants, most commonly hindered phenols. This combination often results in a synergistic effect, where the total stabilizing performance is greater than the sum of the individual components. amfine.com

Furthermore, some research suggests that phosphites can regenerate spent phenolic antioxidants from certain quinoidal structures that form, further enhancing the system's efficiency. vinatiorganics.com This state-of-the-art approach is widely used for the melt process stabilization of many plastics. amfine.com

However, antagonistic effects can also be researched. For instance, the interaction between phosphites and certain other additives, or the byproducts of their degradation, could potentially lead to reduced stability. For example, the hydrolysis of some phosphites can generate acidic species that might catalyze other degradation pathways in sensitive polymers like polylactide (PLA). researchgate.net Therefore, careful formulation and selection of stabilizer components are critical to achieving optimal performance.

This compound as a Ligand in Catalysis Research

The phosphorus atom in this compound possesses a lone pair of electrons, enabling it to act as a ligand that can coordinate to a transition metal center. This has led to its investigation in the field of homogeneous catalysis.

Phosphite ligands are a significant class of ligands in homogeneous catalysis, valued for their unique electronic and steric properties. alfachemic.com Compared to more traditional phosphine (B1218219) ligands, phosphites are generally considered to be weaker sigma (σ) donors and stronger pi (π) acceptors. alfachemic.com This electronic profile allows them to effectively stabilize low-valent metal centers and influence the reactivity of the catalytic complex.

The advantages of phosphite ligands in catalysis research include their relative ease of synthesis and modification, allowing for the creation of diverse ligand libraries for screening. acs.org They also tend to be more resistant to air oxidation than many phosphine counterparts. alfachemic.com Phosphite ligands have been successfully applied in a variety of catalytic reactions, including hydroformylation, hydrogenation, and coupling reactions. alfachemic.comacs.org The steric bulk and electronic nature of the ligand are critical factors that can be tuned to control the activity and selectivity of the catalyst. For example, in hydroformylation, the choice of phosphite ligand can profoundly influence the ratio of linear to branched aldehyde products.

The specific structure of this compound—with its combination of two bulky nonylphenyl groups and one flexible isodecyl group—dictates its performance in a catalytic cycle. The steric hindrance provided by the nonylphenyl groups creates a specific coordination environment around the metal center, influencing which substrates can bind and how they approach the metal.

In reactions like hydroformylation, the steric and electronic properties of the phosphite ligand are paramount. The "cone angle" is a metric used to quantify the steric bulk of a ligand. Ligands with large cone angles, like those derived from nonylphenyl groups, can favor the formation of linear aldehydes by sterically disfavoring the transition state that leads to the branched product.

Furthermore, the π-accepting ability of the phosphite ligand can affect the electron density at the metal center. This, in turn, influences the rates of key steps in the catalytic cycle, such as olefin coordination, migratory insertion, and reductive elimination. Research has shown that even subtle changes in the ligand backbone or substituent groups can lead to significant differences in catalytic performance, including turnover frequency and product selectivity. acs.org While detailed public research focusing specifically on this compound in catalysis is less common than for its polymer stabilization role, studies on analogous aryl phosphites provide a strong basis for understanding its potential behavior. researchgate.net For instance, studies on the hydrolysis of tris(nonylphenyl) phosphite (TNPP) have identified bis(nonylphenyl) phosphite as a degradation product, highlighting the reactivity of these structures. researchgate.net

Fundamental Studies on Antioxidant Mechanisms of this compound

This compound functions as a secondary antioxidant, exhibiting a multi-faceted mechanism to protect materials from oxidative degradation. Its primary role is the decomposition of hydroperoxides, which are key intermediates in autoxidation cycles. Additionally, it can participate in radical trapping, neutralizing reactive radical species. The effectiveness of these mechanisms is largely dictated by the molecular structure of the phosphite, including the nature of its organic substituents, and the specific conditions of the oxidative environment.

While the principal antioxidant function of phosphite stabilizers is hydroperoxide decomposition, they also contribute to stabilization by trapping radical species. Radical-trapping antioxidants, also known as chain-breaking antioxidants, interrupt the propagation phase of autoxidation by reacting with chain-propagating peroxyl radicals (ROO•). nih.gov The efficiency of phosphites in this role is generally considered secondary to that of hindered phenolic antioxidants. vinatiorganics.com

Studies on various phosphite esters have shown that their ability to scavenge radicals is influenced by the electronic and steric properties of their substituents. For instance, hindered aryl phosphites can react with alkoxyl radicals to release hindered aryloxyl radicals, which are effective at terminating radical chains. However, at ambient temperatures, the rate of their reaction with peroxyl radicals and their stoichiometric inhibition factors are typically lower than those of hindered phenols. The structure of this compound, being a mixed alkyl/aryl phosphite, suggests a reactivity profile that balances compatibility in polyolefinic substrates (from the isodecyl group) and the electronic effects of the nonylphenyl groups.

Direct quantitative data on the radical trapping efficiency of this compound is not extensively available in public literature. However, research on analogous compounds like tris(nonylphenyl) phosphite (TNPP) and other hindered aryl phosphites provides insight. The efficiency of radical trapping is often evaluated in model systems by measuring the inhibition of a controlled oxidation reaction.

Table 1: Comparative Radical Trapping Activity of Antioxidant Classes in Model Systems

| Antioxidant Type | General Radical Trapping Efficiency | Stoichiometric Factor (n)* | Typical Reaction |

| Hindered Phenolic Antioxidants | High | ~2 | Donates a hydrogen atom to peroxyl radicals. vinatiorganics.com |

| Aryl Phosphite Antioxidants | Moderate to Low | Variable, generally lower than phenols | Reacts with alkoxyl and peroxyl radicals. vinatiorganics.com |

| Thioether Antioxidants | Low (as radical trappers) | Low | Primarily act as hydroperoxide decomposers. |

Note: The stoichiometric factor (n) represents the number of free radicals trapped by one molecule of the antioxidant.

The nonylphenyl groups in this compound provide significant steric hindrance around the phosphorus atom. This structure influences its interaction with radicals. While it can donate an electron to a radical species, its efficiency is generally lower than primary antioxidants designed specifically for this purpose. vinatiorganics.com Its contribution via radical trapping is often more significant at the high temperatures typical of polymer processing, where it can act synergistically with primary antioxidants.

The primary and most significant antioxidant mechanism for this compound is the decomposition of hydroperoxides (ROOH). Hydroperoxides are unstable products of oxidation that can decompose into highly reactive and damaging radicals (such as alkoxy, RO•, and hydroxy, •OH) when exposed to heat or UV light. nist.gov By decomposing these precursors into non-radical, stable products, phosphites prevent the proliferation of chain reactions that lead to polymer degradation. life-trialkyl.eu

The fundamental pathway for this reaction involves the oxidation of the phosphite ester (P(OR)₃) to its corresponding phosphate ester (P(O)(OR)₃). In this process, the hydroperoxide is reduced to a stable alcohol (ROH). vinatiorganics.com

Reaction Scheme: P(OR)₃ + ROOH → O=P(OR)₃ + ROH

This reaction is highly effective, particularly during high-temperature polymer processing where the thermal decomposition of hydroperoxides is a major degradation pathway. The efficiency of this decomposition reaction depends on the structure of the phosphite. Studies on various organophosphorus compounds have established a general order of reactivity for hydroperoxide decomposition.

Research by Schwetlick and colleagues on a range of phosphites demonstrated that reactivity is sensitive to the electronic and steric nature of the substituents on the phosphorus atom. cnrs.fr Their findings, which can be extrapolated to understand the behavior of this compound, show a clear hierarchy in decomposition ability.

Table 2: Relative Reactivity of Phosphite Types in Decomposing Cumene Hydroperoxide (CHP)

| Phosphite Type | Reactivity Order | General Rate of Decomposition | Influence of Steric Hindrance |

| Phosphonites | 1 (Highest) | Very Fast | Lower hindrance generally increases rate. |

| Aliphatic Phosphites | 2 | Fast | Reactivity decreases with bulkier alkyl groups. |

| Aromatic (Aryl) Phosphites | 3 | Moderate | Reactivity diminishes with increasing steric hindrance from aryl groups. cnrs.fr |

| Sterically Hindered Aryl Phosphites | 4 (Lowest) | Slow | Bulky substituents (e.g., tert-butyl) significantly slow the reaction rate. cnrs.fr |

This compound, as a sterically hindered aryl phosphite, would be expected to have a reactivity in the lower to moderate range compared to unhindered phosphites. cnrs.fr The nonylphenyl groups, being bulky, decrease the rate of reaction compared to simpler aryl phosphites. However, this is often a deliberate design choice to enhance the hydrolytic stability of the antioxidant, which is crucial for its storage and handling before it is incorporated into the polymer. life-trialkyl.eu The isodecyl group further modifies its compatibility and physical properties. Therefore, its design represents a balance between reactivity towards hydroperoxides and the practical requirement for stability in industrial applications.

Environmental Transformation and Degradation Pathways of Isodecyl Bis Nonylphenyl Phosphite in Academic Contexts

Hydrolytic Degradation of Isodecyl bis(nonylphenyl) phosphite (B83602) in Aqueous Environments: Research on Pathways and Products

The hydrolysis of phosphite esters is a primary degradation pathway in aqueous environments. For Isodecyl bis(nonylphenyl) phosphite, this process involves the cleavage of the ester bonds, leading to the formation of smaller, more soluble molecules.

The hydrolysis of phosphite esters can be catalyzed by both acids and bases. nih.gov Generally, the hydrolysis rate is at its minimum in neutral pH conditions and increases under both acidic and alkaline conditions. nih.gov For instance, studies on other organophosphorus esters have shown that the rate of hydrolysis can increase by orders of magnitude with a shift in pH from neutral to either acidic or basic conditions. Temperature also plays a critical role, with higher temperatures generally accelerating the rate of hydrolysis. This relationship is often described by the Arrhenius equation, which relates the rate constant of a chemical reaction to the temperature and activation energy.

A screening assessment for the closely related compound, diisodecyl phenyl phosphite (DIDPP), indicates that it undergoes rapid hydrolysis at pH 4, 7, and 10. canada.ca This suggests that this compound is also likely to be susceptible to hydrolysis across a range of environmental pH values. The rate of hydrolysis for phosphites also tends to decrease with increasing molecular weight. canada.ca

Table 1: Illustrative Hydrolysis Half-life of a Generic Organophosphorus Ester at Different pH and Temperature Conditions

| pH | Temperature (°C) | Half-life (t½) |

| 4 | 25 | Days to weeks |

| 7 | 25 | Weeks to months |

| 9 | 25 | Days to weeks |

| 7 | 15 | Months to years |

| 7 | 35 | Weeks |

Note: This table provides an illustrative example based on general trends for organophosphorus esters and is not specific to this compound due to the lack of available data.

The hydrolysis of this compound is expected to yield phosphorous acid, phenol (B47542), and isodecanol (B128192) as its primary degradation products. canada.ca This is based on the cleavage of the phosphorus-oxygen bonds connecting the isodecyl and nonylphenyl groups to the central phosphorus atom.

The reaction can be represented as: this compound + 3H₂O → Isodecanol + 2 Nonylphenol + Phosphorous Acid

These byproducts can then undergo further environmental transformations. Nonylphenol, in particular, is a well-studied environmental contaminant known for its persistence and endocrine-disrupting properties. nih.gov Its degradation in the environment can proceed through various pathways, including microbial degradation, leading to the formation of shorter-chain alkylphenols and other metabolites. nih.gov Phosphorous acid can be oxidized to phosphoric acid, a ubiquitous and essential nutrient in the environment.

Photolytic and Oxidative Degradation of this compound under Simulated Environmental Conditions

In addition to hydrolysis, this compound can be degraded through photolytic and oxidative processes, particularly in the presence of sunlight and reactive oxygen species (ROS) in the environment.

Direct photolysis of a chemical occurs when it absorbs light at a wavelength present in sunlight, leading to its transformation. Indirect photolysis involves other substances in the environment, known as photosensitizers (like dissolved organic matter), that absorb light and produce reactive species that then degrade the chemical of interest. nih.gov

While specific quantum yields for the photolysis of this compound are not available in the literature, organophosphorus compounds can undergo phototransformation. The phototransformation of phosphite to phosphate (B84403) has been observed in the presence of suspended solids in lake water under natural sunlight, indicating that indirect photoreactions play a significant role. nih.gov For many organic compounds, the presence of dissolved organic matter can significantly enhance photodegradation rates. nih.gov

Table 2: Factors Influencing the Photodegradation of Organic Compounds in Aquatic Environments

| Factor | Influence on Photodegradation |

| Sunlight Intensity | Higher intensity generally leads to faster degradation. |

| Wavelength of Light | Absorption at environmentally relevant wavelengths ( > 290 nm) is required for direct photolysis. |

| Dissolved Organic Matter (DOM) | Can act as a photosensitizer, increasing indirect photolysis, or as a light screen, decreasing it. nih.gov |

| Nitrates and Nitrites | Can produce hydroxyl radicals upon irradiation, enhancing degradation. nih.gov |

| Bicarbonates | Can scavenge reactive species, potentially inhibiting degradation. nih.gov |

Note: This table presents general factors influencing photodegradation and is not based on specific data for this compound.

Phosphite antioxidants, by their very nature, are designed to react with and neutralize hydroperoxides formed during the oxidative degradation of polymers. This reactivity translates to their environmental fate, where they can be oxidized by various environmental radicals, such as hydroxyl radicals (•OH). Hydroxyl radicals are highly reactive and can be generated in sunlit waters through the photolysis of nitrates and dissolved organic matter.

The primary oxidation product of a phosphite ester is its corresponding phosphate ester. In the case of this compound, it would be oxidized to Isodecyl bis(nonylphenyl) phosphate. This transformation is a key pathway in the environmental degradation of phosphite antioxidants. acs.orgresearchgate.net Studies on other organophosphite antioxidants have shown that this oxidation can occur in various environmental matrices, including dust. acs.orgresearchgate.net Further degradation of the resulting phosphate ester would then proceed, likely through hydrolysis, albeit at a potentially different rate than the parent phosphite.

Biotransformation and Biodegradation Research of this compound

The microbial breakdown of this compound and its degradation products is another critical aspect of its environmental fate. While specific studies on the biotransformation of the parent compound are scarce, research on its expected hydrolysis products, particularly nonylphenol, provides valuable insights.

Numerous microorganisms have been shown to degrade organophosphorus compounds, often utilizing them as a source of phosphorus or carbon. nih.gov The enzymes involved in these processes, such as phosphatases and phosphodiesterases, are widespread in the environment. mdpi.com

Research on the biodegradation of nonylphenol has identified several bacterial strains capable of its transformation. The degradation pathways often involve the initial hydroxylation of the aromatic ring or the shortening of the nonyl side chain, leading to the formation of various intermediates, including shorter-chain alkylphenols and catechols, before eventual ring cleavage. nih.gov For instance, Sphingomonas species have been shown to degrade branched isomers of nonylphenol.

The microbial community in soil and water can be affected by the presence of nonylphenol, with potential impacts on microbial activity and community structure. nih.gov The biodegradation of the isodecyl alcohol moiety would likely proceed through pathways similar to other branched-chain alcohols. The phosphorous acid formed during hydrolysis can be utilized by various microorganisms as a phosphorus source, often after being oxidized to phosphate. Recent research has highlighted that some enzymes, like alkaline phosphatase, can exhibit promiscuous phosphite oxidation activity, suggesting a potential pathway for the microbial utilization of phosphite. biorxiv.org

Microbial Degradation Pathways and Metabolite Identification Studies

The microbial degradation of this compound is anticipated to proceed through a stepwise breakdown of the molecule, initiated by the cleavage of the ester linkages, followed by the degradation of the resulting aromatic and aliphatic fragments.

The initial and most critical step in the microbial degradation of this compound is the hydrolysis of the P-O-C ester bonds. This reaction would release nonylphenol and isodecyl alcohol, and transform the phosphite core into phosphorous acid (phosphite). This is a common pathway for organophosphorus compounds.

Following the initial hydrolysis, the primary metabolites would be nonylphenol, isodecyl alcohol, and phosphorous acid. The subsequent degradation of these intermediates is crucial for the complete mineralization of the parent compound.

Nonylphenol Degradation: Nonylphenol (NP), a known endocrine-disrupting chemical, is a significant metabolite of concern. Its biodegradation has been extensively studied. Aerobic degradation of nonylphenol ethoxylates, which also release nonylphenol, often involves the shortening of the ethoxylate chain followed by the degradation of the nonylphenol moiety nih.govnih.goviitk.ac.in.

Microorganisms from the genus Sphingomonas have demonstrated a notable capability to degrade branched nonylphenol isomers nih.govnih.gov. For instance, Sphingomonas sp. strain TTNP3 can degrade 4-(3',5'-dimethyl-3'-heptyl)-phenol, a specific isomer of nonylphenol nih.gov. The degradation pathway can involve an unconventional hydroxylation-induced migration mechanism, leading to the formation of 2-(3',5'-dimethyl-3'-heptyl)-1,4-benzenediol researchgate.net. Another pathway involves ipso-hydroxylation, which can lead to the formation of hydroquinone (B1673460) and a corresponding alcohol nih.govresearchgate.net.

Isodecyl Alcohol Degradation: Isodecyl alcohol, a C10 branched-chain alcohol, is also expected to be biodegradable khneochem.co.jp. Microbial degradation of alcohols typically proceeds via oxidation by alcohol dehydrogenases to form the corresponding aldehyde, which is then further oxidized to a carboxylic acid. These fatty acids can then enter central metabolic pathways, such as the beta-oxidation pathway, leading to their complete mineralization nih.gov. Studies on the anaerobic degradation of alcohol ethoxylates have shown that linear and less-branched alcohols are more readily mineralized than highly branched structures nih.gov.

Phosphorous Acid Transformation: The phosphite (phosphorous acid) released during hydrolysis can be utilized by various microorganisms as a phosphorus source. This process, known as assimilatory phosphite oxidation, converts phosphite to phosphate, which is a readily bioavailable form of phosphorus nih.gov.

Based on these individual degradation pathways, a proposed microbial degradation pathway for this compound is presented in the table below.

| Step | Reaction | Metabolites | Key Microbial Genera |

| 1 | Hydrolysis of Phosphite Ester Bonds | Nonylphenol, Isodecyl Alcohol, Phosphorous Acid | Pseudomonas, Burkholderia, Mixed microbial consortia |

| 2a | Degradation of Nonylphenol | Hydroquinone, Carboxylated intermediates | Sphingomonas, Pseudomonas |

| 2b | Degradation of Isodecyl Alcohol | Isodecanal, Isodecanoic Acid | Various bacteria possessing alcohol dehydrogenases |

| 2c | Oxidation of Phosphorous Acid | Phosphate | Various bacteria |